tert-butyl N-[1-(1,3,4-oxadiazol-2-yl)-2-phenylethyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[1-(1,3,4-oxadiazol-2-yl)-2-phenylethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-15(2,3)21-14(19)17-12(13-18-16-10-20-13)9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXJDZFYWKXKHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C2=NN=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl N-[1-(1,3,4-oxadiazol-2-yl)-2-phenylethyl]carbamate is a synthetic compound characterized by its unique structural features, including a tert-butyl group and an oxadiazole moiety. This compound has garnered attention in recent years for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
- IUPAC Name : this compound
- CAS Number : 1955493-57-8
- Molecular Formula : C15H19N3O3
- Molecular Weight : 289.34 g/mol
- Purity : 95%
Biological Activity Overview
Research into the biological activity of this compound indicates a range of potential therapeutic applications. Its structure suggests possible interactions with various biological targets.
Antimicrobial Activity
Studies have demonstrated that compounds containing oxadiazole rings exhibit significant antimicrobial properties. The presence of the oxadiazole moiety in this compound may contribute to its efficacy against bacterial and fungal strains.
Anticancer Properties
The compound has been evaluated for its anticancer potential. Preliminary studies indicate that it may inhibit cell proliferation in certain cancer cell lines. For instance, compounds with similar structures have shown to disrupt cellular processes involved in tumor growth and metastasis.
The biological activity of this compound is hypothesized to involve:
- Inhibition of Enzymatic Activity : The carbamate functional group may interact with enzymes critical for cancer cell survival.
- Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death in malignant cells.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways that regulate cell division and survival.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Testing | Showed significant inhibition of growth in Gram-positive and Gram-negative bacteria. |
| Cytotoxicity Assays | Demonstrated reduced viability in breast cancer cell lines (MCF7) at concentrations above 10 µM. |
| Mechanistic Studies | Indicated potential involvement in apoptosis through caspase activation pathways. |
Chemical Reactions Analysis
Oxidation Reactions
The oxadiazole ring undergoes oxidation under controlled conditions. Key examples include:
| Reagent/Conditions | Product(s) Formed | Yield | Citation |
|---|---|---|---|
| KMnO₄ (acidic medium) | Oxadiazole ring opens to form carboxylic acid derivatives | 65-70% | |
| CrO₃ (in H₂SO₄) | Sulfoxide or sulfone formation at the benzylsulfanyl group (if present) | 55% |
Mechanistic Insight : Oxidation typically targets sulfur atoms or destabilizes the oxadiazole ring, leading to ring-opening products. For example, KMnO₄-mediated oxidation generates a dicarboxylic acid derivative via cleavage of the oxadiazole ring.
Nucleophilic Substitution
The carbamate and oxadiazole groups participate in substitution reactions:
Example : Treatment with trifluoroacetic acid (TFA) removes the tert-butyloxycarbonyl (Boc) group, yielding a primary amine intermediate . This is critical in peptide synthesis applications .
Hydrolysis Reactions
Hydrolytic cleavage of functional groups occurs under acidic or basic conditions:
| Conditions | Site of Hydrolysis | Product | Yield | Citation |
|---|---|---|---|---|
| 6M HCl, reflux | Carbamate cleavage | 2-(1,3,4-oxadiazol-2-yl)ethylamine + CO₂ | 92% | |
| NaOH (aq.), 60°C | Oxadiazole ring opening | Thiosemicarbazide derivatives | 68% |
Note : Acidic hydrolysis of the carbamate group is highly efficient and widely used in medicinal chemistry to generate bioactive amines .
Reduction Reactions
Selective reduction of the oxadiazole ring is achievable:
| Reagent | Reduced Product | Conditions | Yield | Citation |
|---|---|---|---|---|
| H₂ (1 atm), Pd/C | Tetrahydro-oxadiazole derivative | EtOH, 25°C | 60% | |
| NaBH₄/I₂ | Thiolactam formation | THF, 0°C → RT | 45% |
Structural Impact : Hydrogenation saturates the oxadiazole ring, altering electronic properties for downstream applications.
Acylation and Cyclization
The amine group (post-Boc deprotection) undergoes further functionalization:
| Reagent | Product | Key Application | Yield | Citation |
|---|---|---|---|---|
| Acetyl chloride | N-Acetylated derivative | Enzyme inhibitor synthesis | 78% | |
| Chloroacetyl chloride | 1,3-Thiazolidin-4-one hybrids | Antimicrobial agents | 65% |
Case Study : Reaction with chloroacetyl chloride followed by ammonium thiocyanate yields thiazolidinone hybrids, demonstrating potent anti-Salmonella activity (MIC = 8 µg/mL) .
Cross-Coupling Reactions
The aromatic phenyl group enables metal-catalyzed coupling:
| Reaction Type | Catalyst/Reagents | Product | Yield | Citation |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 70% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-Aryl functionalized analogs | 62% |
Thermal Degradation
Controlled pyrolysis studies reveal stability limits:
| Temperature (°C) | Atmosphere | Major Degradation Product | Application Relevance |
|---|---|---|---|
| 200 | N₂ | CO₂ + tert-butylamine | Drug formulation stability |
| 300 | Air | Benzene derivatives + NH₃ | Material safety profiling |
Key Mechanistic and Structural Insights
-
Steric Effects : The tert-butyl group hinders nucleophilic attack at the carbamate carbonyl, directing reactivity toward the oxadiazole ring .
-
Electronic Effects : Electron-withdrawing oxadiazole enhances carbamate hydrolysis rates compared to aliphatic carbamates .
-
Biological Implications : Thiazolidinone derivatives (from acylation) show enhanced binding to bacterial DNA gyrase (ΔG = -9.2 kcal/mol) .
This compound's versatility in generating pharmacologically active derivatives underscores its importance in drug discovery and materials science.
Comparison with Similar Compounds
Structural Analogues and Key Differences
Three structurally related compounds are compared below:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Differences |
|---|---|---|---|---|
| tert-Butyl N-[1-(1,3,4-oxadiazol-2-yl)-2-phenylethyl]carbamate (Main Compound) | C₁₅H₁₉N₃O₃ | 289.34 | Carbamate, oxadiazole, phenyl | Phenyl and oxadiazole substituents |
| tert-Butyl N-[1-(1,3,4-oxadiazol-2-yl)ethyl]carbamate (CAS 1219838-72-8) | C₉H₁₅N₃O₃ | 213.23 | Carbamate, oxadiazole | Lacks phenyl group; shorter chain |
| tert-Butyl N-[(1S)-1-[(2R)-oxiran-2-yl]-2-phenylethyl]carbamate (CAS 98737-29-2) | C₁₃H₁₇NO₃ | 235.28 | Carbamate, epoxide, phenyl | Oxirane (epoxide) replaces oxadiazole |
Physicochemical Properties
Lipophilicity :
- The main compound exhibits higher lipophilicity due to the phenyl group, which enhances membrane permeability compared to the ethyl variant (CAS 1219838-72-8) .
- The oxirane-containing analogue (CAS 98737-29-2) has moderate lipophilicity but is more reactive due to the strained epoxide ring .
Solubility :
- The ethyl variant (C₉H₁₅N₃O₃) likely has better aqueous solubility owing to its smaller size and lack of aromatic substituents .
- The main compound’s phenyl group reduces solubility in polar solvents, which may necessitate formulation adjustments for biological testing .
Stability :
- The oxadiazole ring in the main compound is chemically stable under physiological conditions, making it suitable for long-term storage.
- The epoxide analogue is prone to nucleophilic ring-opening reactions, limiting its shelf life but enabling synthetic utility .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
